molecular formula C8H7BrO2 B146123 alpha-Bromophenylacetic acid CAS No. 4870-65-9

alpha-Bromophenylacetic acid

Cat. No. B146123
CAS RN: 4870-65-9
M. Wt: 215.04 g/mol
InChI Key: WAKFRZBXTKUFIW-UHFFFAOYSA-N
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Description

Alpha-bromophenylacetic acid is a compound that is related to various research areas, including organic synthesis and medicinal chemistry. It is structurally related to phenylacetic acid, a simple aromatic carboxylic acid, with the addition of a bromine atom at the alpha position relative to the carboxylic acid group.

Synthesis Analysis

The synthesis of alpha-bromophenylacetic acid derivatives can be achieved through different synthetic routes. One efficient method involves the synthesis of alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones from propargylic alcohols using Au/Mo bimetallic catalysis. This method is notable for its low catalyst loadings, mild reaction conditions, and good to excellent diastereoselectivity . Another approach for synthesizing related compounds, such as (E)-alpha-bromoacrylates, uses a novel reagent in the Honer-Wadsworth-Emmons (HWE) reaction, which provides high stereoselectivity and serves as a precursor for various C-C bond formations .

Molecular Structure Analysis

The molecular structure of alpha-bromophenylacetic acid derivatives can be complex, with the potential for various conformers in the gas phase. A study on a related compound, alpha-methoxy phenylacetic acid, revealed a rich conformational landscape through rotational spectroscopy. This study provided high-level structural and intramolecular dynamics information, which is crucial for understanding the behavior of such molecules .

Chemical Reactions Analysis

Alpha-bromophenylacetic acid and its derivatives can participate in various chemical reactions. For instance, N(alpha)-protected alpha-amino acid bromides, which can be generated from corresponding amino acids, have been used in peptide bond formations, even in sequences that are difficult to assemble . Additionally, the radical bromination of alpha-amino acids has been employed to synthesize beta-hydroxy-alpha-amino acid derivatives, showcasing the reactivity of brominated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-bromophenylacetic acid derivatives are influenced by their molecular structure. For example, the presence of bromine atoms can significantly affect the compound's reactivity and physical properties, such as boiling point and solubility. Moreover, natural bromophenols isolated from marine red algae, which share structural similarities with alpha-bromophenylacetic acid, have shown significant DPPH radical-scavenging activity, indicating potential antioxidant properties .

Relevant Case Studies

Case studies involving alpha-bromophenylacetic acid derivatives often focus on their application in organic synthesis and medicinal chemistry. For example, the stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids demonstrates the utility of brominated intermediates in producing compounds with potential pharmaceutical applications . The isolation of natural bromophenols with antioxidant activity from marine sources also highlights the relevance of brominated aromatic compounds in the search for new therapeutic agents .

Scientific Research Applications

Chemical Stability and Degradation Analysis

  • Alpha-Bromophenylacetic acid's stability in 50% aqueous methanol was scrutinized, revealing its rapid degradation and unsuitability as a model analyte for chiral separations. This finding was supported by capillary electrophoresis (CE) and mass spectrometry, indicating its instability in polar solvents like 50% aqueous methanol. The degradation products, including alpha-hydroxyphenylacetic and alpha-methoxyphenylacetic acids, were identified, and the degradation process followed first-order reaction kinetics (Jáč et al., 2020).

Cobalt-catalyzed Chemical Synthesis

  • Alpha-Bromophenylacetic acid was used in cobalt-catalyzed annulations with styrenes, yielding gamma-lactones. The reaction showcased compatibility with various functionalities like halogen, ester, and nitro groups, highlighting the acid's potential in diverse chemical syntheses (Nguyen et al., 2021).

Enantiomeric Resolution and Crystallization-Induced Dynamic Resolution (CIDR)

  • Alpha-Bromophenylacetic acid was involved in coordination-mediated resolution processes using optically pure chiral acids, leading to the formation of binuclear copper(II) complexes. These resolutions were significant for certain halo-substituted variants of the acid, though racemic results were obtained for some. Notably, spontaneous racemization of certain acids led to CIDR, enhancing yield (Xu et al., 2005).

Medical Imaging and Drug Development

  • A study synthesized a mimetic of sialyl LewisX, conjugated with diethylenetriaminepentaacetic acid (DTPA) via alpha-Bromophenylacetic acid. This conjugate aimed to target inflammation sites and, through complexation with gadolinium or radionuclides, serve as a contrast agent for medical imaging (Fu et al., 2002).

Biological and Enzyme Studies

  • Alpha-Bromophenylacetic acid derivatives showed inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. This study elucidated the derivatives' interaction with the enzyme and suggested their potential application in treating hyperpigmentation disorders (Cui et al., 2015).

Microbial Hydroxylation and Drug Synthesis

  • Microbial hydroxylation of alpha-Bromophenylacetic acid led to the formation of a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds, showcasing the acid's utility in drug synthesis and biotransformation processes (Deshpande et al., 2008).

Safety And Hazards

Alpha-Bromophenylacetic acid causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKFRZBXTKUFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314228
Record name Bromophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bromophenylacetic acid

CAS RN

4870-65-9
Record name Bromophenylacetic acid
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Record name Bromo(phenyl)acetic acid
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Record name 4870-65-9
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Record name Bromophenylacetic acid
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Record name Bromo(phenyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YY Jin - Journal of the Korean Chemical Society, 1978 - koreascience.kr
The hydrolysis of ${\alpha} $-bromophenylacetamide in the acidic media has been studied. The reactions in sulfuric acid and p-toluenesulfonic acid afforded mainly mandelic acid; on …
Number of citations: 0 koreascience.kr
A Hewagama - 1995 - elibrary.ru
… A moderate yield of $\alpha$-bromophenylacetic acid was obtained in a procedure involving the KOH initiated condensation of bromoform and benzaldehyde in the presence of KBr in …
Number of citations: 0 elibrary.ru
N Wang, X Zhao, H Chen, L Bai, H Xu, W Wang… - Reactive and Functional …, 2020 - Elsevier
… μ mol / m 2 = 10 6 ∆ C / 1200 N c − ∆ C M − 1 × S spec where Nc and M designate the number of carbon atoms and the molecular weight of the grafted Alpha-bromophenylacetic acid, …
Number of citations: 24 www.sciencedirect.com
M Zare, B Niroumand, A Maleki, AR Allafchian - Ceramics International, 2017 - Elsevier
… Some other constituents of the polymer precursor included ethanol, alpha-bromophenylacetic acid, dodecanoic acid, methyl ester (CAS), 9-Octadecenoic acid (z)-, and methyl ester. …
Number of citations: 7 www.sciencedirect.com
QAE Guthrie - 2021 - search.proquest.com
Bioorthogonal chemistry has become a powerful tool in the manipulation of biomolecules chemoselectively. Aniline catalysis has allowed oxime ligations between α-oxo aldehydes or …
Number of citations: 2 search.proquest.com
M Li, DK Bwambok, SO Fakayode… - Chiral Recognition in …, 2010 - Springer
… Comparison of 25 mM l-UCPB (a), poly-l-UCPB (b), 25 mM l-UCLB (c), and poly-LUCLB (d) for enantioseparation of (±)-alpha-bromophenylacetic acid [(±)-(α-BP-AA), 2.5 mg/mL in …
Number of citations: 13 link.springer.com
SA Shamsi, ND Danielson - Journal of separation science, 2007 - Wiley Online Library
… Comparison of 25 mM L-UCPB (A), poly-L-UCPB (B), 25 mM L-UCLB (C), and poly-LUCLB (D) for enantioseparation of (l)-alpha-bromophenylacetic acid [(l)-(a-BP-AA), 2.5 mg/mL in …
QAE Guthrie, HA Young, C Proulx, QAE Guthrie… - pdfs.semanticscholar.org
… Tert-butyl bromoacetate, 2-bromobutyric acid, 2-bromo-3-methylbutyric acid, DL-alpha-bromophenylacetic acid, and phosphoric acid (85% in water) were purchased from Acros …
Number of citations: 0 pdfs.semanticscholar.org
AG Giumanini - CHIMICA & L INDUSTRIA, 1967 - POLO VLE ABRUZZI 5, 20131 …
Number of citations: 2

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